2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

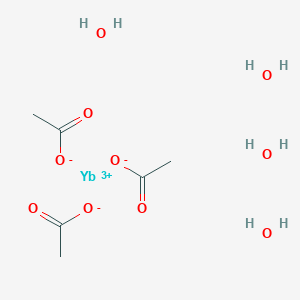

“2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H3F11O3S . It has a molecular weight of 364.14 g/mol . The compound is also known by several synonyms, including “1H,1H,5H-Octafluoropentyl trifluoromethanesulfonate” and "2,2,3,3,4,4,5,5-OCTAFLUOROPENTYLTRIFLUOROMETHANESULFONATE" .

Molecular Structure Analysis

The InChI string for “2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” isInChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 . The Canonical SMILES string is C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 363.96272491 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 21 .Scientific Research Applications

1. Synthesis and Self-Assembly of Amphiphilic Copolymers The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA). This process is used to create amphiphilic copolymers, which are a unique group of surface-active agents. Their ability to self-assemble into various structures allows them to be used as emulsifiers and rheology modifiers .

2. Creation of Materials with Predetermined Properties The compound is used in the creation of materials with predetermined properties by varying the structure and composition. This method opens up broad opportunities for macromolecular design .

Synthesis of Amphiphilic Copolymers

The compound is used in the synthesis of amphiphilic copolymers using controlled radical polymerization methods. Among these techniques, RAFT polymerization can be applied to a wide range of monomers .

4. Direct Determination of Highly Polar Water Disinfection Byproducts A novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .

5. Synthesis of Silver and Silver Iodide Nanocrystals 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a related compound, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .

Synthesis of Ag2S Nanocrystals

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate | |

CAS RN |

17352-10-2 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)